(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-7-5-15(6-8-17)13-24-19-4-2-1-3-18(19)22-20(24)23-11-9-16(14-25)10-12-23/h1-8,16,25H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVFSROJNULRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzimidazole
The 1-position of benzimidazole is selectively alkylated using 4-fluorobenzyl bromide under basic conditions:
Procedure :
- Dissolve 1H-benzimidazole (10.0 g, 84.7 mmol) in anhydrous DMF.
- Add sodium hydride (60% dispersion, 3.4 g, 85 mmol) at 0°C and stir for 30 minutes.
- Introduce 4-fluorobenzyl bromide (15.8 g, 84.7 mmol) dropwise and reflux at 80°C for 6 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 7:3).
Yield : 78% (14.2 g).
Characterization :
- 1H NMR (300 MHz, CDCl3) : δ 7.75–7.68 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 5.52 (s, 2H, N-CH2-C6H4-F), 4.01 (s, 1H, NH).
- IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1610 cm⁻¹ (C=N).
Synthesis of Piperidin-4-ylmethanol
Reduction of Ethyl Piperidine-4-carboxylate
Piperidin-4-ylmethanol is synthesized via ester reduction:
Procedure :
- Hydrogenate ethyl piperidine-4-carboxylate (10.0 g, 58.1 mmol) with LiAlH4 (4.4 g, 116 mmol) in dry THF under reflux for 4 hours.
- Quench with Na2SO4·10H2O, filter, and concentrate.
Yield : 85% (6.1 g).
Characterization :
- 1H NMR (300 MHz, CDCl3) : δ 3.60–3.45 (m, 2H, CH2OH), 2.85–2.70 (m, 2H, N-CH2), 1.80–1.50 (m, 5H, piperidine-H).
Coupling Strategies for Fragment Union
N-Alkylation at the 2-Position
The 2-position of 1-(4-fluorobenzyl)-1H-benzimidazole is functionalized via nucleophilic substitution with piperidin-4-ylmethanol tosylate:
Procedure :
- Prepare piperidin-4-ylmethanol tosylate by reacting piperidin-4-ylmethanol (5.0 g, 38.5 mmol) with tosyl chloride (8.8 g, 46.2 mmol) in pyridine.
- Dissolve 1-(4-fluorobenzyl)-1H-benzimidazole (8.0 g, 34.1 mmol) and the tosylate (10.2 g, 34.1 mmol) in DMF.
- Add K2CO3 (9.4 g, 68.2 mmol) and heat at 90°C for 12 hours.
- Extract with CH2Cl2, wash with brine, and purify via recrystallization (ethanol/water).
Yield : 65% (9.1 g).
Characterization :
Condensation Route Using Diamine Intermediate
An alternative route involves constructing the benzimidazole ring from a piperidine-containing diamine:
Procedure :
- Synthesize N-(piperidin-4-ylmethanol)-o-phenylenediamine by reductive amination of o-nitroaniline with piperidin-4-ylmethanol.
- Condense with 4-fluorobenzaldehyde (6.2 g, 49.8 mmol) in refluxing ethanol containing Na2S2O5 (10% w/v) for 6 hours.
- Isolate the product via vacuum filtration and wash with cold ethanol.
Yield : 60% (7.8 g).
Optimization and Process Considerations
Solvent and Temperature Effects
Impurity Profiling
The US7790899B2 patent highlights the importance of controlling "Impurity 2" (<0.1% by HPLC), achieved via precise stoichiometry (1:1 reactant ratio) and Raney-Ni-catalyzed hydrogenation.
Analytical Validation
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase: Acetonitrile:0.1% TFA (70:30)
- Retention Time: 8.2 minutes
- Purity: 99.3%
Spectral Data
- 13C NMR (75 MHz, DMSO-d6) : δ 162.5 (C-F), 142.1 (C=N), 128.9–115.2 (Ar-C), 65.8 (CH2OH), 54.3 (piperidine-C).
- HRMS (ESI) : Calculated for C21H23FN3O: 368.1878; Found: 368.1874.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| N-Alkylation | 65% | 99.3% | Moderate |
| Condensation | 60% | 98.7% | High |
| Reductive Amination | 70% | 99.1% | Low |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: : The compound can be reduced to remove double bonds or to convert ketones to alcohols.
Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of piperidin-4-one or piperidin-4-aldehyde.
Reduction: : Formation of piperidin-4-ol or other reduced derivatives.
Substitution: : Formation of various substituted benzimidazoles or piperidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: : It has been evaluated for its potential antimalarial activity, showing high selectivity and efficacy against resistant strains of Plasmodium falciparum.
Biology: : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Industry: : Its unique chemical structure makes it a valuable intermediate in the synthesis of more complex pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or modulating a signaling pathway. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds and Modifications
Impact of Substituents
- 4-Fluorobenzyl Group : Enhances metabolic stability and target binding compared to unsubstituted benzyl or phenyl groups .
- Piperidine Methanol: The hydroxyl group improves solubility and hydrogen-bonding capacity, critical for CNS penetration .
- Pyrimidine or Triazole Additions : Increase molecular complexity and receptor selectivity (e.g., Mizolastine’s antihistamine activity) .
Pharmacological Activities
- Antihistamine Potential: Mizolastine (a close analogue) shows potent H1-receptor antagonism, suggesting similar applications for the target compound .
- Anti-Malarial Candidates : Piperidine-containing benzimidazoles, such as tert-butyl derivatives, demonstrate activity against Plasmodium species .
- Antiviral Activity : Compounds with fluorophenyl groups exhibit inhibitory effects on HIV-1 protease, though this is substituent-dependent .
Physicochemical Properties
- Methanol vs. Carboxylate: The methanol group in the target compound provides balanced hydrophilicity, whereas ethyl carboxylate derivatives prioritize membrane permeability .
Biological Activity
The compound (1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol (CAS No. 1417794-15-0) is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 339.41 g/mol
- Purity : Typically >95% (specifics may vary by supplier)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which include a benzimidazole moiety and a piperidine ring. These components are known to interact with various biological targets, influencing several pathways.
- Enzyme Inhibition : Compounds with similar structures have been reported as inhibitors of tyrosinase, an enzyme involved in melanin production. For instance, derivatives of 4-fluorobenzylpiperazine have shown significant inhibitory effects on Agaricus bisporus tyrosinase (IC values in low micromolar range) without cytotoxicity .
- Receptor Modulation : The piperidine component suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic or serotonergic pathways.
Study 1: Tyrosinase Inhibition
A study focused on the synthesis and evaluation of piperazine derivatives indicated that compounds structurally related to the target compound exhibited strong inhibitory activity against tyrosinase. For example, one derivative showed an IC of 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC = 17.76 μM) . The binding analysis revealed that these compounds occupy the active site of the enzyme, preventing substrate binding.
Study 2: Antimicrobial Activity
Research has also suggested that compounds containing benzimidazole derivatives possess antimicrobial properties. A related compound demonstrated effective inhibition against various bacterial strains, indicating potential applications in treating infections .
Study 3: Neuroprotective Effects
Another investigation into structurally similar compounds highlighted neuroprotective effects in vitro. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a role in neurodegenerative disease management .
Data Table: Biological Activities
| Activity Type | Compound Reference | IC Value | Remarks |
|---|---|---|---|
| Tyrosinase Inhibition | Derivative of piperazine | 0.18 μM | Non-cytotoxic effect observed |
| Antimicrobial Activity | Benzimidazole derivative | Variable | Effective against multiple bacterial strains |
| Neuroprotection | Related benzimidazole | N/A | Reduced oxidative stress in neuronal cultures |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step sequence involving cyclization, alkylation, and reduction. A key step involves reacting 4-fluorobenzylamine derivatives with piperidin-4-ylmethanol precursors under anhydrous conditions (120°C, 72 hours) . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratios to avoid side reactions) and purification via silica gel chromatography with gradient elution (CHCl₃:MeOH, 0–2% MeOH) . Excess reagents like LiAlH₄ for reductions and DBU for amination improve intermediate stability .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential. For example:
- ¹H NMR (CDCl₃): Peaks at δ 7.2–7.4 ppm confirm aromatic protons from the benzimidazole and fluorobenzyl groups.
- HR-MS : A molecular ion peak at m/z 410.2023 (calculated for C₂₂H₂₃FN₃O) validates the molecular formula .
- Elemental Analysis (CHN): Experimental vs. theoretical values (e.g., C: 64.5% vs. 64.4%) ensure purity .
Q. What pharmacological targets or receptor interactions have been reported for this compound?
- Methodological Answer : The benzimidazole-piperidine scaffold exhibits dual histamine H₁/H₄ receptor antagonism. Competitive binding assays (IC₅₀ = 0.8–1.2 µM) using radiolabeled ligands (e.g., [³H]-mepyramine) and functional assays (e.g., GTPγS binding) are used to confirm activity . Substituents like the 4-fluorobenzyl group enhance receptor selectivity by modulating lipophilicity (logP ~2.5) .
Advanced Research Questions
Q. How do reaction intermediates or competing pathways lead to unexpected products during synthesis?
- Methodological Answer : A notable case involves the unintended formation of a quaternary salt intermediate (Scheme 2 in ). When 2-chlorobenzimidazole derivatives react with excess piperidin-4-amine, the desired product may decompose via CH₃Cl elimination, forming a dimerized byproduct. Kinetic studies (monitored via TLC/HPLC) show that the reaction of intermediates (e.g., compound 3) is 3× faster than the primary pathway, necessitating stoichiometric precision .
Q. What structure-activity relationship (SAR) trends are observed for modifying the benzimidazole or piperidine moieties?
- Methodological Answer :
- Benzimidazole Substitution : Introducing isopropoxy groups at position 6 increases metabolic stability (t₁/₂ > 4 hours in liver microsomes) but reduces H₄ affinity by 40% .
- Piperidine Modifications : Replacing the hydroxymethyl group with carboxamide (e.g., -CONH₂) abolishes receptor binding, highlighting the critical role of the hydroxyl group in hydrogen bonding .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystallographic receptor structures (e.g., PDB ID 3RZE) reveals key interactions:
- The fluorobenzyl group occupies a hydrophobic pocket near Leu⁵⁰⁸.
- The piperidine methanol forms hydrogen bonds with Asp⁶⁷² (binding energy: −9.2 kcal/mol) .
- Validation : Mutagenesis studies (e.g., D672A mutation) reduce ligand potency by 10-fold, corroborating computational predictions .
Q. What stability challenges arise under physiological or storage conditions, and how are they mitigated?
- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, but aqueous solubility (<0.1 mg/mL at pH 7.4) limits in vivo use . Lyophilization with cyclodextrin (1:2 molar ratio) improves solubility 5-fold. Light sensitivity (degradation >10% after 48 hours under UV) necessitates amber vial storage .
Data Contradiction and Resolution
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. For example:
- In vitro : IC₅₀ = 1.0 µM (H₁ receptor).
- Cellular assay : EC₅₀ = 5.0 µM due to efflux pumps (e.g., P-gp) reducing intracellular concentrations.
- Resolution : Co-administration with verapamil (P-gp inhibitor) restores potency to 1.2 µM .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 379.45 g/mol | |
| logP (Octanol-Water) | 2.5 ± 0.2 | |
| H₁ Receptor IC₅₀ | 0.8 µM | |
| Aqueous Solubility (pH 7.4) | <0.1 mg/mL | |
| Thermal Decomposition | 220°C (TGA onset) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
